molecular formula C23H22N4O3S2 B14899924 2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide

Cat. No.: B14899924
M. Wt: 466.6 g/mol
InChI Key: MTOPTBSQZRGVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(N-ethylsulfamoyl)phenyl)-2-phenylacetamide is a complex organic compound that features a benzimidazole core, a thioether linkage, and a sulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(N-ethylsulfamoyl)phenyl)-2-phenylacetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Thioether Formation: The benzimidazole derivative can be reacted with a thiol or disulfide compound to introduce the thioether linkage.

    Amide Bond Formation: The final step involves coupling the thioether benzimidazole with 4-(N-ethylsulfamoyl)phenylacetic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzimidazole cores are often used as ligands in coordination chemistry and catalysis.

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Benzimidazole derivatives are known to inhibit various enzymes, making them potential candidates for drug development.

    Antimicrobial Activity: Sulfonamide groups are well-known for their antimicrobial properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Chemical Synthesis: Use as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(N-ethylsulfamoyl)phenyl)-2-phenylacetamide would depend on its specific biological target. Generally, compounds with benzimidazole cores can interact with DNA, enzymes, or receptors, leading to inhibition or modulation of biological processes. The sulfonamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole, mebendazole.

    Sulfonamide Derivatives: Compounds like sulfamethoxazole, sulfasalazine.

Uniqueness

The unique combination of a benzimidazole core, thioether linkage, and sulfonamide group in 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(N-ethylsulfamoyl)phenyl)-2-phenylacetamide may confer distinct biological activities and chemical properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C23H22N4O3S2

Molecular Weight

466.6 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C23H22N4O3S2/c1-2-24-32(29,30)18-14-12-17(13-15-18)25-22(28)21(16-8-4-3-5-9-16)31-23-26-19-10-6-7-11-20(19)27-23/h3-15,21,24H,2H2,1H3,(H,25,28)(H,26,27)

InChI Key

MTOPTBSQZRGVNN-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.